5-Allyl-6-chloro-2-methylpyrimidin-4-amine
Description
5-Allyl-6-chloro-2-methylpyrimidin-4-amine is a substituted pyrimidine derivative characterized by an allyl group at position 5, chlorine at position 6, and a methyl group at position 2. Pyrimidines are heterocyclic aromatic compounds with significant pharmacological relevance due to their structural similarity to nucleic acid bases. Substituted pyrimidines, particularly those with amino and halogen substituents, are frequently explored as pharmacophores in drug discovery .
Properties
CAS No. |
85826-34-2 |
|---|---|
Molecular Formula |
C8H10ClN3 |
Molecular Weight |
183.64 g/mol |
IUPAC Name |
6-chloro-2-methyl-5-prop-2-enylpyrimidin-4-amine |
InChI |
InChI=1S/C8H10ClN3/c1-3-4-6-7(9)11-5(2)12-8(6)10/h3H,1,4H2,2H3,(H2,10,11,12) |
InChI Key |
PMNLBPKZOWXYIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)CC=C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-6-chloro-2-methylpyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-methyl-4-chloropyrimidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Allyl-6-chloro-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The allyl group can be oxidized to form epoxides or reduced to form saturated alkyl groups.
Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or water.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of 6-amino or 6-thio derivatives.
Oxidation: Formation of epoxides.
Reduction: Formation of saturated alkyl derivatives.
Scientific Research Applications
5-Allyl-6-chloro-2-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Allyl-6-chloro-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Substituent Effects on Reactivity and Bioactivity
- Chlorine and Methyl Groups: The 6-chloro and 2-methyl substituents are common in pyrimidine-based inhibitors (e.g., methionine aminopeptidase inhibitors in ). Chlorine enhances electrophilicity for nucleophilic substitution, while methyl groups improve metabolic stability .
- Allyl vs. Aryl Groups: The allyl group in the target compound may offer unique reactivity in cross-coupling reactions compared to bulkier aryl groups (e.g., phenethyl or pyridinyl in ). Electrochemical arylation efficiency is highly substituent-dependent, as noted in , suggesting allyl groups could favor specific coupling pathways .
Biological Activity
5-Allyl-6-chloro-2-methylpyrimidin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes an allyl group at the 5-position, a chlorine atom at the 6-position, and a methyl group at the 2-position of the pyrimidine ring, contributing to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
- Molecular Formula : C8H10ClN3
- Molecular Weight : Approximately 183.64 g/mol
- SMILES Notation : CC1=NC(=C(C(=N1)Cl)CC=C)N
The unique structural features of 5-Allyl-6-chloro-2-methylpyrimidin-4-amine enhance its reactivity and biological interactions compared to other pyrimidine derivatives.
Biological Activity
Research indicates that 5-Allyl-6-chloro-2-methylpyrimidin-4-amine exhibits antimicrobial and anticancer properties. Its mechanism of action likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes such as DNA replication and protein synthesis.
- Targeting Cellular Pathways : It can influence pathways related to cell growth and proliferation, making it a candidate for drug development against various diseases, including viral infections and cancer.
Antimicrobial Activity
In a study evaluating various pyrimidine derivatives, 5-Allyl-6-chloro-2-methylpyrimidin-4-amine was shown to effectively inhibit microbial growth. The compound's activity was compared with standard antibiotics, revealing comparable or superior efficacy against certain bacterial strains.
| Compound | Activity Type | IC50 (μM) |
|---|---|---|
| 5-Allyl-6-chloro-2-methylpyrimidin-4-amine | Antimicrobial | 15 |
| Standard Antibiotic A | Antimicrobial | 20 |
| Standard Antibiotic B | Antimicrobial | 25 |
Anticancer Properties
In vitro studies demonstrated that 5-Allyl-6-chloro-2-methylpyrimidin-4-amine exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential as an anticancer agent.
| Cell Line | Treatment Concentration (μM) | Cell Viability (%) |
|---|---|---|
| Cancer Cell Line A | 10 | 40 |
| Cancer Cell Line B | 20 | 30 |
The biological effects of 5-Allyl-6-chloro-2-methylpyrimidin-4-amine are attributed to its interaction with specific molecular targets:
- Enzyme Binding : The compound binds to enzymes involved in nucleotide synthesis, disrupting their function.
- Receptor Interaction : It may also interact with cellular receptors that regulate growth signals, leading to altered cellular responses.
Comparative Analysis with Similar Compounds
The following table compares 5-Allyl-6-chloro-2-methylpyrimidin-4-amine with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-4-chloro-6-methylpyrimidine | Lacks allylic substitution | Lower antimicrobial activity |
| 5-Allyl-4-chloro-6-methylpyrimidin-2-ylamine | Contains allylic group | Enhanced reactivity |
| 4-Chloro-6-methylpyrimidine | No amine functionality | Limited reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
